molecular formula C15H16ClNO3S B6715208 N-[(4-chloro-2-methoxyphenyl)methyl]-2-methylsulfonylaniline

N-[(4-chloro-2-methoxyphenyl)methyl]-2-methylsulfonylaniline

Cat. No.: B6715208
M. Wt: 325.8 g/mol
InChI Key: BJZOREBGYQOGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chloro-2-methoxyphenyl)methyl]-2-methylsulfonylaniline is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a methylsulfonylaniline moiety

Properties

IUPAC Name

N-[(4-chloro-2-methoxyphenyl)methyl]-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-20-14-9-12(16)8-7-11(14)10-17-13-5-3-4-6-15(13)21(2,18)19/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZOREBGYQOGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CNC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chloro-2-methoxyphenyl)methyl]-2-methylsulfonylaniline typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-methoxybenzyl chloride with 2-methylsulfonylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[(4-chloro-2-methoxyphenyl)methyl]-2-methylsulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-[(4-chloro-2-methoxyphenyl)methyl]-2-methylsulfonylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(4-chloro-2-methoxyphenyl)methyl]-2-methylsulfonylaniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)-4-methylbenzenesulfonamide
  • N-(4-chloro-2-methoxyphenyl)-2-methylbenzenesulfonamide

Comparison: N-[(4-chloro-2-methoxyphenyl)methyl]-2-methylsulfonylaniline is unique due to the presence of both a chloro-substituted methoxyphenyl group and a methylsulfonylaniline moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the chloro group enhances its reactivity in substitution reactions, while the methoxy group can influence its solubility and interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.